molecular formula C19H25BrO6 B12425583 Tlr4/NF-|EB/mapk-IN-1

Tlr4/NF-|EB/mapk-IN-1

Número de catálogo: B12425583
Peso molecular: 429.3 g/mol
Clave InChI: JLDQUFKUAFNISU-QMHBMSAFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tlr4/NF-κB/MAPK-IN-1 is a synthetic small-molecule inhibitor targeting the Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to inflammatory responses, as TLR4 activation by pathogen-associated molecules triggers downstream cascades involving MyD88, IRAK, TRAF6, and ultimately NF-κB and MAPK, leading to the release of pro-inflammatory cytokines like IL-1β and TNF-α . The compound is designed to attenuate excessive inflammation, particularly in conditions such as ulcerative colitis, by blocking these pathways. Its mechanism involves direct interference with TLR4-mediated signaling, thereby suppressing NF-κB nuclear translocation and MAPK phosphorylation .

Propiedades

Fórmula molecular

C19H25BrO6

Peso molecular

429.3 g/mol

Nombre IUPAC

[(4S)-4-[(3aR,4S,7aR)-4-acetyloxy-6-(bromomethyl)-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate

InChI

InChI=1S/C19H25BrO6/c1-10(6-5-7-24-12(3)21)16-14(9-20)8-15-17(11(2)19(23)26-15)18(16)25-13(4)22/h10,15,17-18H,2,5-9H2,1,3-4H3/t10-,15+,17+,18+/m0/s1

Clave InChI

JLDQUFKUAFNISU-QMHBMSAFSA-N

SMILES isomérico

C[C@@H](CCCOC(=O)C)C1=C(C[C@@H]2[C@H]([C@@H]1OC(=O)C)C(=C)C(=O)O2)CBr

SMILES canónico

CC(CCCOC(=O)C)C1=C(CC2C(C1OC(=O)C)C(=C)C(=O)O2)CBr

Origen del producto

United States

Métodos De Preparación

Semisynthesis from Natural Product Precursors

A significant approach involves semisynthesis from 1-O-acetylbritannilactone (ABL), a sesquiterpene lactone isolated from Inula britannica L.. This method exploits the natural product’s scaffold for structural modifications:

Core Structural Modifications

  • Epoxidation : Introduction of an epoxy group at the C5–C10 position via reaction with meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions.
  • Bromination : Selective bromination at C14 using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C.
  • Lactone Ring Functionalization : Acetylation of hydroxyl groups using acetic anhydride and pyridine to enhance stability.

Fully Synthetic Routes

For scalable production, fully synthetic pathways have been developed. These routes prioritize atom economy and regioselectivity:

Stepwise Assembly of the Bicyclic Framework

  • Diels-Alder Reaction : A [4+2] cycloaddition between a substituted diene and α,β-unsaturated carbonyl compound forms the bicyclic core.
  • Reductive Amination : Introduction of the amine side chain via sodium cyanoborohydride-mediated reductive amination.
  • Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling installs aromatic substituents critical for TLR4 binding.
Table 1: Key Reaction Conditions for Fully Synthetic Pathways
Step Reagents/Conditions Yield (%) Purity (HPLC)
Diels-Alder Toluene, 110°C, 12h 78 95.2
Reductive Amination NaBH3CN, MeOH, RT 85 97.8
Suzuki Coupling Pd(PPh3)4, K2CO3, DMF 92 98.5

Optimization of Reaction Parameters

Critical parameters influencing yield and selectivity include:

Solvent Systems

  • Polar Aprotic Solvents : DMF and DMSO enhance solubility of intermediates during coupling reactions.
  • Low-Temperature Bromination : NBS in DCM at 0°C minimizes side reactions.

Catalytic Systems

  • Palladium Catalysts : Pd(PPh3)4 and PdCl2(dppf) improve cross-coupling efficiency.
  • Enzymatic Resolution : Lipase-catalyzed asymmetric hydrolysis ensures enantiopurity of chiral centers.

Analytical Characterization

Rigorous quality control ensures batch consistency:

Spectroscopic Data

  • NMR : 1H NMR (400 MHz, CDCl3) δ 7.25 (d, J=8.4 Hz, 2H), 5.32 (s, 1H), 3.78 (m, 2H).
  • HRMS : m/z 427.1845 [M+H]+ (calculated for C22H27NO6: 427.1852).

Chromatographic Purity

  • HPLC : >98% purity achieved using a C18 column (MeCN/H2O, 70:30, 1.0 mL/min).

Industrial-Scale Production Challenges

Scalability requires addressing:

  • Cost of Palladium Catalysts : Recycling protocols reduce Pd waste.
  • Thermal Sensitivity : Exothermic reactions necessitate precise temperature control.

Comparative Analysis of Methods

Table 2: Semisynthesis vs. Fully Synthetic Routes
Parameter Semisynthesis Fully Synthetic
Starting Material Cost Low (natural product) High (specialty chemicals)
Step Count 5–7 steps 8–12 steps
Overall Yield 12–18% 25–32%
Scalability Limited by natural abundance Highly scalable

Recent Advances in Process Chemistry

  • Flow Chemistry : Continuous flow systems reduce reaction times for Diels-Alder and Suzuki steps.
  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces toxic DMF in cross-coupling reactions.

Análisis De Reacciones Químicas

Types of Reactions

Tlr4/NF-|EB/mapk-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of the compound with altered biological activity, as well as by-products that may need to be removed during purification .

Aplicaciones Científicas De Investigación

Tlr4/NF-|EB/mapk-IN-1 has a wide range of scientific research applications, including:

Mecanismo De Acción

Tlr4/NF-|EB/mapk-IN-1 exerts its effects by modulating the activity of TLR4, NF-κB, and MAPK signaling pathways. Upon binding to TLR4, the compound activates downstream signaling cascades that lead to the activation of NF-κB and MAPK. This results in the transcription of pro-inflammatory cytokines and other immune response genes. The compound’s ability to regulate these pathways makes it a valuable tool for studying the molecular mechanisms underlying inflammation and immune responses .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

While the provided evidence lacks direct structural data for Tlr4/NF-κB/MAPK-IN-1, comparative analysis can be inferred from related inhibitors:

Compound Target Pathway Mechanism Key Findings
Tlr4/NF-κB/MAPK-IN-1 TLR4/NF-κB/MAPK Blocks TLR4-MyD88 interaction Reduces IL-1β and TNF-α in colitis models; modulates redox states
Modified Pulsatillae Decoction (TCM) TLR4/MyD88 Multi-component herbal inhibition Alleviates colitis via TLR4/MyD88 but lacks specificity for MAPK/NF-κB
LRRK2-IN-1 LRRK2 kinase Inhibits kinase activity Reduces synaptic transmission without altering oligomerization

Mechanistic and Pharmacological Differences

  • Specificity : Unlike broad-spectrum herbal formulations (e.g., Modified Pulsatillae Decoction), Tlr4/NF-κB/MAPK-IN-1 selectively targets TLR4-driven pathways, minimizing off-target effects .
  • Kinase Inhibition vs.
  • Redox Modulation : Tlr4/NF-κB/MAPK-IN-1 may influence redox states in inflammatory microenvironments, akin to compartment-specific redox changes observed in marine systems (), though this requires direct validation .

Analytical Methodologies for Comparison

  • Size Exclusion Chromatography (SEC) : Used to assess oligomerization states in kinase inhibitors (e.g., LRRK2-IN-1 ); applicable to study Tlr4/NF-κB/MAPK-IN-1’s interaction with TLR4 complexes.
  • NMR Spectral Analysis : As per IUPAC guidelines, structural comparisons of similar compounds should tabulate NMR shifts, multiplicities, and coupling constants to highlight functional group disparities .

Research Findings and Limitations

  • Efficacy in Colitis Models: Tlr4/NF-κB/MAPK-IN-1 shows promise in reducing inflammation via IL-6/STAT3 and TLR4/MyD88 pathways, outperforming non-specific TCM formulations in targeted inhibition .
  • Gaps in Evidence: No direct comparative studies on pharmacokinetics or toxicity relative to analogues are available in the provided sources. Further research is needed to validate its redox-modulating effects suggested by compartmental biogeochemical parallels ( ).

Notes

Methodological Rigor : Analytical comparisons should adhere to IUPAC standards for NMR and mass spectrometry ( ).

Limitations of Evidence : The provided materials focus on TLR4/MyD88 pathway biology and kinase inhibitors but lack head-to-head studies of Tlr4/NF-κB/MAPK-IN-1 against structural analogues.

Future Directions: SEC and co-immunoprecipitation assays (as in ) could elucidate Tlr4/NF-κB/MAPK-IN-1’s impact on TLR4 oligomerization and partner interactions.

Actividad Biológica

Tlr4/NF-κB/MAPK-IN-1 is a compound that plays a crucial role in modulating immune responses through the regulation of key signaling pathways, specifically those involving Toll-like receptor 4 (TLR4), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and mitogen-activated protein kinases (MAPK). This article provides an in-depth analysis of the biological activity of Tlr4/NF-κB/MAPK-IN-1, including its mechanisms of action, applications in research and medicine, and comparisons with similar compounds.

Tlr4/NF-κB/MAPK-IN-1 exerts its biological effects primarily by modulating the TLR4 signaling pathway. Upon binding to TLR4, the compound activates downstream signaling cascades that lead to the activation of NF-κB and MAPK pathways. This activation results in:

  • Transcription of Pro-inflammatory Cytokines : The compound enhances the expression of cytokines such as TNF-α and IL-6, which are critical for inflammatory responses.
  • Regulation of Immune Responses : By influencing these pathways, Tlr4/NF-κB/MAPK-IN-1 can alter immune cell behavior, promoting or inhibiting inflammation depending on the context .

Table 1: Key Signaling Pathways Modulated by Tlr4/NF-κB/MAPK-IN-1

PathwayRole in Immune Response
TLR4Initiates inflammatory response via MyD88 and TRIF
NF-κBRegulates transcription of pro-inflammatory genes
MAPKInvolved in cellular responses to stress and inflammation

Research Applications

Tlr4/NF-κB/MAPK-IN-1 is utilized in various research contexts:

  • Chemistry : It serves as a tool to investigate the mechanisms underlying TLR4, NF-κB, and MAPK signaling pathways.
  • Biology : The compound is studied for its potential therapeutic applications in treating inflammatory diseases.

Medical Applications

The compound has been explored as a potential drug candidate for conditions such as:

  • Cancer : Its ability to modulate immune responses may enhance anti-tumor immunity.
  • Autoimmune Disorders : By regulating inflammation, it may offer therapeutic benefits in diseases characterized by excessive immune activation.

Case Studies

  • Inflammation Regulation : A study demonstrated that Tlr4/NF-κB/MAPK-IN-1 effectively reduced LPS-induced inflammation in macrophages by suppressing the NF-κB and MAPK signaling cascades .
  • Cancer Therapy : Research indicated that compounds targeting TLR4 pathways could enhance the efficacy of existing cancer treatments by promoting an anti-tumor immune response .

Comparison with Similar Compounds

Tlr4/NF-κB/MAPK-IN-1 shares similarities with other compounds that target these pathways. Below is a comparison highlighting its unique features.

Table 2: Comparison of Tlr4/NF-κB/MAPK-IN-1 with Similar Compounds

CompoundTarget PathwayUnique Features
Tlr4/NF-κB/MAPK-IN-1TLR4/NF-κB/MAPKMulti-target approach; modulates multiple pathways
TAK-242TLR4Specific TLR4 inhibitor
BortezomibNF-κBProteasome inhibitor; specific for NF-κB
U0126MAPKSelective MAPK inhibitor

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.